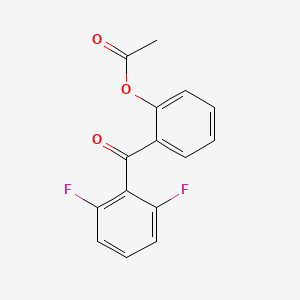

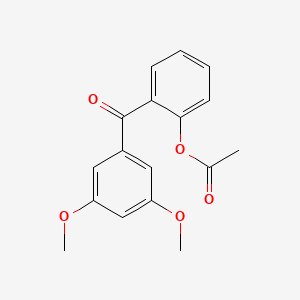

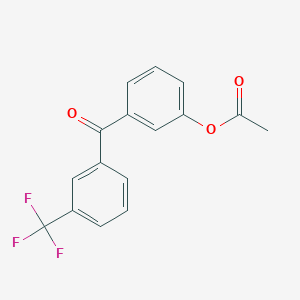

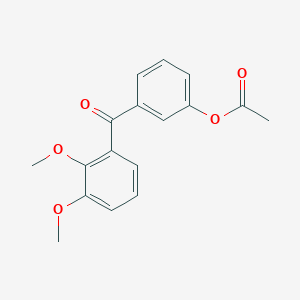

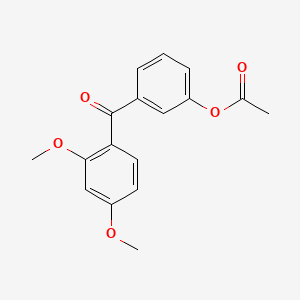

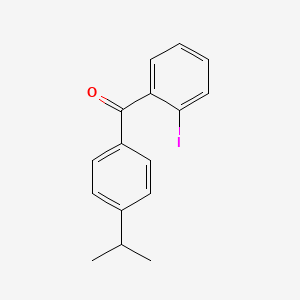

2-Iodo-4'-isopropylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-4’-isopropylbenzophenone is a chemical compound with the CAS number 951886-98-9 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 2,3-Dihydroselenophenes, derived from homopropargyl selenides via electrophilic cyclization using electrophiles such as iodine, are synthesized in a process that yields cyclized products. These products are useful in further chemical reactions, including dehydrogenation and Heck-type reactions (Schumacher et al., 2010).

Analytical Chemistry Applications

- 2-Iodylbenzoate, a derivative, is proposed as an oxidimetric agent for the spectrophotometric determination of primary aromatic amines. This method is advantageous due to its avoidance of errors arising from excessive oxidant and unstable intermediates (Verma et al., 1988).

Pharmaceutical and Biomedical Research

- In pharmaceutical research, 4-Halobenzoate-containing phosphane-based building blocks, converted into 4-iodobenzoate, are used for labeling biologically active molecules through the traceless Staudinger ligation. This method enables the efficient and selective incorporation of iodobenzoate moieties into target molecules, such as peptides (Mamat & Köckerling, 2014).

Chemical Enhancement and Detection Techniques

- In chemiluminescence systems, lophine derivatives and analogues, including 4-iodophenol, act as enhancers. These compounds are particularly effective in enhancing the luminol-hydrogen peroxide-horseradish peroxidase system, thereby improving detection sensitivity and stability (Kuroda et al., 2000).

Environmental Chemistry

- The identification of off-flavors in mineral water has been achieved through the detection of compounds like 2-iodophenol and 2-iodo-4-methylphenol, which are responsible for medicinal odors. This study is significant for quality control in the food and beverage industry (Strube et al., 2009).

Crystallography and Material Science

- Absolute asymmetric photocyclization of isopropylbenzophenone derivatives has been achieved using a cocrystal approach. This method allows for enantioselective Norrish type II cyclization, which is crucial in the field of material science and stereoselective synthesis (Koshima et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(2-iodophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVOHWHOLFJKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-isopropylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.